molecular formula C14H14N4 B2408672 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 378215-79-3

6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No. B2408672
CAS RN: 378215-79-3
M. Wt: 238.294
InChI Key: WPWFGODZYVRBTJ-UHFFFAOYSA-N
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Description

6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine, also known as MMBTA, is a chemical compound that belongs to the benzotriazole family. It is a synthetic organic compound that has gained significant attention due to its potential applications in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant area of research involving benzotriazole derivatives, including those related to 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine, focuses on their antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to have good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, Nimbalkar et al. (2016) investigated the antifungal activity of certain 1,3,4-oxadiazole derivatives, demonstrating potential antifungal properties suitable for further optimization as drug scaffolds (Nimbalkar et al., 2016).

Electrochromic and Polymer Applications

Research by Hacioglu et al. (2014) explored benzotriazole and triphenylamine-based copolymers, revealing their promising applications in electrochromic devices due to their unique electrochemical and spectroelectrochemical properties (Hacioglu et al., 2014). Similarly, Yoshida et al. (1982) synthesized a vinyl benzotriazole derivative, highlighting its polymerization potential and applications in functional polymers (Yoshida et al., 1982).

Synthesis and Chemical Transformation

Studies by Vasin et al. (2013) on the chemical transformations of benzotriazole derivatives indicate the potential for synthesizing a wide range of compounds with varying luminescence and complex-forming properties, which can be significant in various chemical and pharmaceutical applications (Vasin et al., 2013).

properties

IUPAC Name

6-methyl-2-(4-methylphenyl)benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-3-5-11(6-4-9)18-16-13-7-10(2)12(15)8-14(13)17-18/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWFGODZYVRBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322288
Record name 6-methyl-2-(4-methylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14725292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine

CAS RN

378215-79-3
Record name 6-methyl-2-(4-methylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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